2-Chloro-5-methoxybenzimidazole

Overview

Description

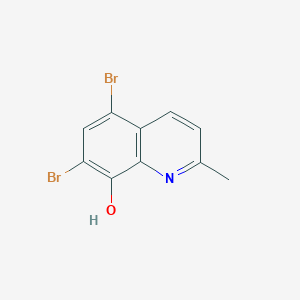

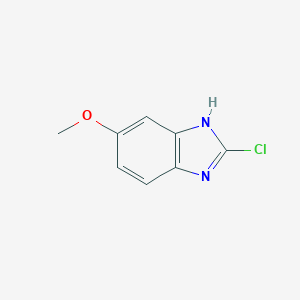

2-Chloro-5-methoxybenzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Intermediates

- 2-Chloro-5-methoxybenzimidazole, specifically its derivative 2-mercapto-5-methoxybenzimidazole, is crucial in synthesizing omeprazole, a proton pump inhibitor. Various synthesis routes for this intermediate have been explored, with varied yields (Mahajan & Nandre, 2006), (Ya, 2006), (Chen Zhi-ming, 2006).

Inhibition of Cytochrome P450 1A1

- Benzimidazole compounds, including 2-mercapto-5-methoxybenzimidazole, have been shown to induce CYP1A1 expression at transcriptional, mRNA, and protein levels in rat hepatoma H4IIE cells. This suggests their potential role in modulating enzymatic activities relevant to drug metabolism and toxicological implications (Backlund, Weidolf, & Ingelman-Sundberg, 1999).

Tyrosinase Inhibition

- 5-Methoxy-2-mercaptobenzimidazole, a related compound, has been confirmed as an efficient inhibitor of tyrosinase, a key enzyme in melanin synthesis. It binds to specific amino acid residues of tyrosinase, indicating its potential application in cosmetic or therapeutic agents targeting pigmentation (Chai et al., 2020).

Influence on Topoisomerase I

- Terbenzimidazoles, a class of compounds including those with this compound derivatives, exhibit cytotoxic activity against human tumor cell lines by poisoning nuclear enzyme topoisomerase I. The pharmacological activity is influenced by specific substituents on the benzimidazole ring (Kim et al., 1997).

Antimicrobial and Antifungal Properties

- Benzimidazole derivatives, including those with 2-chloro-5-methoxy substitutions, have been evaluated for antimicrobial and antifungal activities. Some derivatives exhibit significant activity against resistant bacterial strains and fungal infections, making them promising candidates for therapeutic applications (Alasmary et al., 2015).

Mechanism of Action

Target of Action

2-Chloro-5-methoxybenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities The anticancer activity of benzimidazoles is influenced by the substitution pattern around the nucleus, with the linker group and substitutions at N-1, C-2, C-5, and C-6 positions contributing significantly .

Mode of Action

Benzimidazoles, in general, are known to interact with eukaryotic cytoskeletal protein, tubulin . This interaction can lead to changes in cell division and growth, particularly in cancer cells .

Biochemical Pathways

Given its structural similarity to other benzimidazoles, it may influence pathways related to cell division and growth, particularly in cancer cells .

Pharmacokinetics

The molecular weight of 18261 suggests that it may have suitable properties for bioavailability.

Result of Action

Given its structural similarity to other benzimidazoles, it may have potential anticancer effects .

Safety and Hazards

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

Properties

IUPAC Name |

2-chloro-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGYQOERIOABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

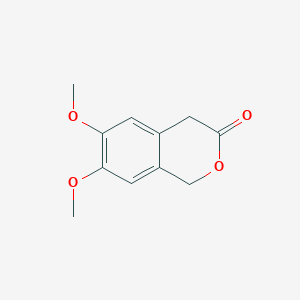

COC1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333915 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-54-5 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.